molecular formula C18H15FO4 B2987876 Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-20-8

Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2987876
CAS No.: 300674-20-8
M. Wt: 314.312
InChI Key: PTLLFLLBLVJGGY-UHFFFAOYSA-N
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Description

Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a methyl ester at position 3, a 2-methyl substituent on the benzofuran core, and a 5-[(2-fluorophenyl)methoxy] group. The fluorine atom in the 2-fluorophenyl group enhances electronegativity and may influence binding interactions in biological systems, while the methyl ester contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name

methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FO4/c1-11-17(18(20)21-2)14-9-13(7-8-16(14)23-11)22-10-12-5-3-4-6-15(12)19/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLLFLLBLVJGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves several steps:

  • Formation of the Benzofuran Core: : The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts.

  • Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile under controlled conditions.

  • Methoxylation: : The methoxy group is typically introduced through an etherification reaction, where a hydroxyl group on the benzofuran ring reacts with a methylating agent such as methyl iodide in the presence of a base.

  • Esterification: : The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using reagents like methanol and a strong acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the ester group, converting it into an alcohol.

  • Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products include halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways involved in diseases.

  • Industry: : It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves interactions with various molecular targets. These include:

    Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.

    Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: It may interact with genetic material, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

Methoxy vs. Halogenated Benzyloxy Groups
  • Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate (): This compound features a simple methoxy group at position 3. It exhibits antimicrobial activity against Gram-positive cocci and yeasts, with structural confirmation via X-ray crystallography.
  • Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate ():
    The addition of a bromine atom at position 6 increases molecular weight (C₁₉H₁₆BrFO₄, ~409.2 g/mol) and steric bulk, which may hinder binding to certain biological targets. The ethyl ester group enhances lipophilicity compared to the methyl ester in the target compound .

Halogenated Benzyloxy Derivatives
  • 2-Methoxyethyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate ():
    Substitution of fluorine with chlorine in the benzyloxy group introduces a larger, less electronegative halogen. Chlorine’s polarizability may enhance van der Waals interactions, but its size could create steric hindrance. The 2-methoxyethyl ester group improves solubility compared to methyl esters .

  • 2-Methoxyethyl 2-methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylate ():
    Replacement of the 2-fluorophenyl group with a 2-methylbenzyl group removes halogen effects, emphasizing steric and hydrophobic interactions. The methyl substituent may reduce electronic effects but increase metabolic stability .

Ester Group Modifications

Compound Name Ester Group Molecular Weight (g/mol) Key Properties
Target Compound Methyl ~328.3* Moderate lipophilicity, metabolic stability
Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-... () Ethyl ~409.2 Higher lipophilicity, potential for prolonged half-life
2-Methoxyethyl 5-[(2-chlorobenzyl)oxy]-... () 2-Methoxyethyl ~376.8* Enhanced solubility due to ether linkage

*Calculated based on molecular formulas.

Structural and Crystallographic Insights

  • Planarity and Intermolecular Interactions :
    X-ray studies of related benzofuran derivatives (e.g., 5-fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran in ) reveal planar benzofuran cores and dihedral angles between substituents (e.g., 80.96° between benzofuran and 3-methylphenyl rings). Such planarity facilitates π-π stacking and hydrogen bonding, critical for crystal packing and solubility .

  • Safety and Toxicity : Compounds like Methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate () highlight how substituents influence safety profiles. The 2-fluorophenyl group in the target compound may reduce toxicity compared to bulkier or more reactive groups (e.g., sulfonyl or bromo substituents) .

Biological Activity

Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound known for its potential biological activities. This compound features a benzofuran core, which is recognized for its ability to interact with various biological targets, suggesting its utility in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C17H15F O4
  • Molecular Weight : Approximately 342.35 g/mol
  • Functional Groups : Includes methoxy and carboxylate moieties, contributing to its chemical reactivity.

The presence of the fluorophenyl group indicates potential applications in developing pharmaceuticals aimed at specific biological pathways.

Anticancer Properties

Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties . The benzofuran scaffold is known to modulate cellular pathways involved in cancer progression. For instance, compounds derived from benzofuran have been shown to inhibit the growth of various cancer cell lines by interfering with specific signaling pathways such as apoptosis and cell cycle regulation.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to reduce inflammatory cytokines in vitro, suggesting a mechanism that could be explored further for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity . Studies show that structurally related compounds exhibit activity against a range of bacteria and fungi. For example:

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.
  • Activity against Escherichia coli was also noted, with MIC values indicating effective inhibition of growth.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial. Techniques such as surface plasmon resonance or isothermal titration calorimetry can quantitatively study binding affinities to specific receptors or enzymes, revealing insights into its mechanism of action.

Table: Summary of Biological Activities

Activity TypeRelated CompoundsMIC Values (µM)Reference
AnticancerBenzofuran DerivativesVaries by structure
Anti-inflammatorySimilar CompoundsVaries
AntimicrobialVarious4.69 - 22.9

Research Findings

  • A study highlighted that compounds with the benzofuran structure could inhibit cancer cell proliferation through modulation of apoptosis pathways.
  • Another research indicated that specific derivatives showed promising anti-inflammatory effects by reducing TNF-alpha levels in macrophages.
  • Antimicrobial assays revealed that certain derivatives were effective against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate and its derivatives?

  • Methodological Answer : Synthesis typically involves oxidation of sulfanyl precursors using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at 273 K, followed by purification via column chromatography (hexane/ethyl acetate). For example, oxidation of 5-fluoro-2-methyl-3-(3-methylphenylsulfanyl)-1-benzofuran yields the sulfonyl derivative with 71% efficiency after 8 hours . Key Variables :
  • Oxidizing Agent : mCPBA (77% purity)
  • Solvent : DCM
  • Temperature : 273 K (0°C)
  • Purification : Hexane:ethyl acetate (4:1 v/v)

Table 1 : Synthetic Conditions for Derivatives

Starting MaterialOxidizing AgentSolventReaction Time (h)Yield (%)Reference
5-Fluoro-2-methyl-3-sulfanylmCPBADCM871
5-Cyclohexyl-3-sulfanylmCPBADCM371

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • X-ray Crystallography : Single crystals are grown via slow evaporation (e.g., in diisopropyl ether) and analyzed using SHELXL-97 for refinement. Hydrogen atoms are placed geometrically with riding models (C–H = 0.95–0.98 Å) .
  • NMR/GC-MS : Used to confirm purity and structural integrity.
    Table 2 : Key Crystallographic Parameters
ParameterValue (Å/°)CompoundReference
Dihedral Angle (Benzofuran vs. substituent)80.965-Fluoro-2-methyl derivative
π-π Centroid Separation3.758Benzofuran vs. benzene
Unit Cell (Monoclinic)a = 7.2772 Å3-Fluorophenylsulfonyl

Advanced Research Questions

Q. How do molecular conformations and intermolecular interactions influence the crystal packing of this compound?

  • Methodological Answer : The benzofuran ring and substituent aryl groups form dihedral angles (e.g., 80.96° in ), reducing planarity and enabling π-π stacking (centroid separations: 3.66–3.77 Å). Intermolecular C–H⋯O and C–H⋯π bonds stabilize the lattice . Critical Analysis :
  • Planarity vs. Stacking : Less planar structures (higher dihedral angles) may reduce π-π overlap but enhance slip-stacked interactions.
  • Hydrogen Bonding : Positions of methoxy/fluorophenyl groups dictate hydrogen-bond networks.

Q. What challenges arise during crystallographic refinement, and how are they addressed?

  • Methodological Answer : Challenges include hydrogen atom placement and disorder modeling. SHELXL’s riding model (AFIX 137 for methyl groups) optimizes H positions without overparameterization. High-resolution data (≤0.8 Å) mitigates thermal motion artifacts . Example :
  • Disordered Solvents : Masked using SQUEEZE in PLATON.
  • Twinned Data : Refined using SHELXL’s twin law parameters .

Q. How can discrepancies in synthetic yields be systematically investigated?

  • Methodological Answer : Yield variations (e.g., 71% in vs. lower yields in scaled-up reactions) may stem from:
  • Oxidant Equivalents : Excess mCPBA improves conversion but risks overoxidation.
  • Solvent Polarity : Ethyl acetate increases polarity, aiding sulfonyl group solubility.
    Optimization Strategy :
  • DoE (Design of Experiments) : Vary temperature (273–298 K), solvent (DCM vs. acetone), and reaction time.
  • In-line Analytics : Monitor reaction progress via TLC/GC-MS.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Gloves, goggles, and lab coats (prevents skin/eye contact; H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H335 respiratory irritation).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Contradictions and Limitations in Current Data

  • Synthetic Reproducibility : and report identical yields (71%) despite differing reaction times (8 vs. 3 hours), suggesting substrate-specific kinetics.
  • Crystallographic Variability : Dihedral angles in similar derivatives (e.g., 81° vs. 75° in hypothetical analogs) may reflect substituent electronic effects.

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